molecular formula C12H20Cl2N2 B1383427 (1-Phenylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1803609-91-7

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B1383427
CAS No.: 1803609-91-7
M. Wt: 263.2 g/mol
InChI Key: JEPWEPAHPKSQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride (CAS: 1803609-91-7) is a piperidine derivative characterized by a phenyl group attached to the nitrogen atom of the piperidine ring and a methanamine group at the 4-position. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research and chemical synthesis.

Synthesis methods for similar compounds often involve alkylation or substitution reactions on the piperidine core. For instance, the synthesis of 4-(diphenylmethoxy)-1-methylpiperidine (Diphenylpyraline) employs etherification of the piperidine ring , while pethidine (Meperidine) derivatives are synthesized via esterification and alkylation steps . These methods may inform strategies for producing this compound.

Properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h1-5,11H,6-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWEPAHPKSQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-phenylpiperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H18N22HClC_{12}H_{18}N_2\cdot 2HCl, with a molecular weight of approximately 265.25 g/mol. It features a piperidine ring substituted with a phenyl group and an amine functional group, which contributes to its reactivity and interaction with biological targets.

Neuroprotective Effects

Research indicates that (1-Phenylpiperidin-4-yl)methanamine dihydrochloride may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

  • In a rodent model of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress in the brain. This highlights its potential role in neuroprotective therapies.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported its efficacy against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study: Antimicrobial Efficacy

  • A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load in treated subjects compared to controls, underscoring its potential as an antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.

Summary of Research Findings

ActivityFindings
NeuroprotectiveProtects neuronal cells from oxidative stress-induced apoptosis
AntimicrobialEffective against Gram-positive bacteria including MRSA
AnticancerInhibits proliferation of various cancer cell lines

Mechanism of Action

The mechanism of action of (1-Phenylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Pharmacological Class Regulatory Status Synthesis Method
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride 1-Phenyl, 4-methanamine Research compound Not specified Likely amine alkylation
Meperidine Hydrochloride (Pethidine) 1-Methyl, 4-phenyl, 4-carboxylate ester Opioid analgesic Schedule II (US) Esterification/alkylation
Diphenylpyraline Hydrochloride 1-Methyl, 4-diphenylmethoxy Antihistaminic Not specified Ether synthesis
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 1-(4-Chlorobenzyl), 4-amine Research compound Not specified Benzyl chloride alkylation

Key Observations

Pharmacological Activity :

  • Meperidine Hydrochloride exhibits potent opioid analgesic activity due to its 4-carboxylate ester and phenyl groups, which interact with μ-opioid receptors . In contrast, the absence of an ester group in this compound suggests divergent biological targets.
  • Diphenylpyraline Hydrochloride acts as an antihistamine, highlighting the role of bulky substituents (e.g., diphenylmethoxy) in H1 receptor antagonism . The phenyl group in the target compound may confer receptor-binding versatility but lacks the steric bulk of diphenylmethoxy.

No such restrictions are documented for this compound, though its safety profile remains uncharacterized. Environmental impact data for structurally related compounds (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) are incomplete, suggesting similar gaps for the target compound .

Synthetic Complexity :

  • The synthesis of Meperidine involves multi-step esterification and alkylation, whereas Diphenylpyraline requires etherification . The target compound’s synthesis likely parallels these methods, with dihydrochloride formation as a final step .

Substituent-Driven Property Variations

  • Phenyl vs.
  • Amine Positioning : The 4-methanamine group in the target compound differs from Meperidine’s 4-carboxylate ester, drastically shifting polarity and receptor interactions .

Research Implications

  • Structure-Activity Relationships (SAR) : The contrasting activities of Meperidine (opioid) and Diphenylpyraline (antihistamine) underscore the importance of substituent engineering for target specificity.
  • Data Gaps : Environmental and toxicological studies are needed for this compound, as seen with related compounds lacking comprehensive safety data .

Biological Activity

(1-Phenylpiperidin-4-yl)methanamine dihydrochloride, with the chemical formula C12H19ClN2, is a piperidine derivative that has garnered attention in various fields of biological research. This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative tools for targeted protein degradation. Its biological activity is primarily attributed to its interactions with specific receptors and enzymes, making it a valuable candidate in medicinal chemistry and therapeutic applications.

The biological activity of this compound involves its binding to various molecular targets, including receptors and enzymes. These interactions can modulate the activity of the targets, leading to significant biological effects. The compound is known to influence pathways related to cancer therapy, central nervous system disorders, and metabolic syndromes.

Applications in Research

Research indicates several potential applications for this compound:

  • Cancer Therapy : Studies have highlighted its potential anticancer properties through mechanisms such as apoptosis induction in tumor cells. For instance, derivatives of piperidine compounds have shown improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Neurological Disorders : The compound has been investigated for its effects on cholinesterase inhibition, which is crucial in treating Alzheimer's disease. Some studies suggest that modifications to piperidine structures can enhance brain exposure and improve therapeutic efficacy against neurodegenerative diseases .
  • Metabolic Disorders : Research has explored its role in inhibiting enzymes associated with metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1, which could potentially aid in treating conditions like type 2 diabetes and obesity .

Case Studies

  • Anticancer Activity :
    A study demonstrated that a related piperidine derivative exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound induced apoptosis more effectively than traditional treatments, suggesting that structural modifications can enhance therapeutic outcomes .
  • Alzheimer's Disease :
    In a comparative study of piperidine derivatives, one compound showed dual inhibition of acetylcholinesterase and butyrylcholinesterase, leading to improved cognitive function in animal models. This highlights the potential for this compound in developing multi-targeted therapies for Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityUnique Features
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochlorideTargeted protein degradationSimilar structure but different targets
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochlorideAnticancer propertiesEnhanced binding affinity
(1-(2-Pyridyl)piperidin-4-yl)methanamineCNS effectsDifferent heterocyclic structure

This table illustrates how this compound stands out due to its specific interactions and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for (1-Phenylpiperidin-4-yl)methanamine dihydrochloride?

  • Methodology : The compound is synthesized via Mannich reactions using formaldehyde, substituted amines, and ketones. For example, phenethylamine hydrochloride and acetophenone derivatives are common precursors, yielding intermediates that undergo reduction and salt formation . Purification typically involves recrystallization in ethanol or methanol, followed by vacuum drying to isolate the dihydrochloride salt. Characterization via melting point analysis and HPLC (≥95% purity) ensures quality .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the phenylpiperidine backbone and amine proton environments. Mass spectrometry (MS) verifies the molecular ion peak ([M+H]⁺) and isotopic chlorine patterns. X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral intermediates .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Adopt OSHA HCS standards:

  • PPE : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does this compound modulate biochemical pathways in fibrotic or cancer models?

  • Methodology : The compound acts as a lysyl oxidase (LOX) inhibitor, disrupting collagen cross-linking in fibrotic tissues. In cancer, it targets LOXL2 (IC₅₀ = 126 nM) to impair extracellular matrix remodeling, validated via Western blot (reduced hydroxyproline levels) and invasion assays (Matrigel-coated transwells) .

Q. What experimental designs are optimal for in vivo neuroprotection studies involving this compound?

  • Methodology : Use transgenic Alzheimer’s disease (AD) mouse models (e.g., APP/PS1). Administer the compound orally (10–50 mg/kg/day) and assess cognitive improvements via Morris water maze. Histopathology (amyloid-β plaque quantification) and ELISA (tau phosphorylation) confirm mechanistic effects .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodology : Discrepancies often arise from assay conditions (e.g., pH, temperature). Standardize protocols:

  • Enzyme Assays : Use recombinant LOXL2 under pH 7.4 and 37°C.
  • Controls : Include reference inhibitors (e.g., β-aminopropionitrile) to calibrate activity .

Key Research Considerations

  • Stereochemical Purity : Chiral HPLC or capillary electrophoresis is critical for enantiomerically pure batches, as impurities may alter receptor binding .
  • In Vivo Bioavailability : Optimize formulations (e.g., PEGylation) to enhance blood-brain barrier penetration in neurostudies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Phenylpiperidin-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.